O-Denaphthyl N-(1-Naphthyl) Duloxetine
Description
O-Denaphthyl N-(1-Naphthyl) Duloxetine is a structural analog of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, neuropathic pain, and generalized anxiety disorder. This compound features dual naphthyl substitutions: an O-linked denaphthyl group and an N-linked 1-naphthyl moiety. These modifications alter its pharmacokinetic and pharmacodynamic properties compared to duloxetine and its known impurities or related compounds . While duloxetine itself has a thiophene and naphthyloxy backbone, this compound’s extended aromatic structure may influence receptor binding affinity, metabolic stability, and solubility.
Properties
Molecular Formula |
C₁₈H₁₉NOS |
|---|---|
Molecular Weight |
297.41 |
Synonyms |
(S)-3-(Methyl(naphthalen-1-yl)amino)-1-(thiophen-2-yl)propan-1-ol; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below contrasts O-Denaphthyl N-(1-Naphthyl) Duloxetine with duloxetine and its structurally related compounds:
*Estimated based on structural analogs.
Analytical Differentiation
Chromatographic Separation :
- Duloxetine and its impurities (e.g., Related Compound A, naphthalen-1-ol) are resolved using HPLC with a C18 column. System suitability requires ≥1.5 resolution between duloxetine and impurities like Related Compound F .
- This compound’s larger aromatic structure would likely elute later than duloxetine due to increased hydrophobicity, necessitating method optimization (e.g., gradient elution).
Spectroscopic Properties :
Pharmacological and Toxicological Insights
- Receptor Affinity: Duloxetine inhibits serotonin (SERT) and norepinephrine (NET) transporters with Ki values of 0.8 nM and 7.5 nM, respectively . Structural analogs like N-(1-Naphthyl) Duloxetine are presumed inactive due to steric hindrance from the bulky naphthyl group, which disrupts transporter binding .
- Toxicity: Process impurities such as naphthalen-1-ol (controlled at ≤0.1% in duloxetine formulations) are genotoxic . While this compound’s toxicity is undocumented, its naphthyl-rich structure warrants evaluation for hepatic metabolism and cytochrome P450 interactions.
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